molecular formula C24H25N3O4 B4334660 2-[PHENYL({2-[(PHENYLCARBAMOYL)OXY]ETHYL})AMINO]ETHYL N-PHENYLCARBAMATE

2-[PHENYL({2-[(PHENYLCARBAMOYL)OXY]ETHYL})AMINO]ETHYL N-PHENYLCARBAMATE

Cat. No.: B4334660
M. Wt: 419.5 g/mol
InChI Key: IMCPKHHZQQWQIG-UHFFFAOYSA-N
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Description

(Phenylimino)diethane-2,1-diyl bis(phenylcarbamate) is a complex organic compound characterized by its unique structure, which includes phenyl groups and carbamate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[PHENYL({2-[(PHENYLCARBAMOYL)OXY]ETHYL})AMINO]ETHYL N-PHENYLCARBAMATE typically involves the reaction of diethanolamine with phenyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with phenyl isocyanate to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(Phenylimino)diethane-2,1-diyl bis(phenylcarbamate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcarbamate derivatives with additional oxygen functionalities, while reduction may produce amine derivatives .

Scientific Research Applications

(Phenylimino)diethane-2,1-diyl bis(phenylcarbamate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[PHENYL({2-[(PHENYLCARBAMOYL)OXY]ETHYL})AMINO]ETHYL N-PHENYLCARBAMATE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activities. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

2-[N-[2-(phenylcarbamoyloxy)ethyl]anilino]ethyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c28-23(25-20-10-4-1-5-11-20)30-18-16-27(22-14-8-3-9-15-22)17-19-31-24(29)26-21-12-6-2-7-13-21/h1-15H,16-19H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCPKHHZQQWQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCCN(CCOC(=O)NC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[PHENYL({2-[(PHENYLCARBAMOYL)OXY]ETHYL})AMINO]ETHYL N-PHENYLCARBAMATE
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2-[PHENYL({2-[(PHENYLCARBAMOYL)OXY]ETHYL})AMINO]ETHYL N-PHENYLCARBAMATE
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2-[PHENYL({2-[(PHENYLCARBAMOYL)OXY]ETHYL})AMINO]ETHYL N-PHENYLCARBAMATE
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2-[PHENYL({2-[(PHENYLCARBAMOYL)OXY]ETHYL})AMINO]ETHYL N-PHENYLCARBAMATE
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2-[PHENYL({2-[(PHENYLCARBAMOYL)OXY]ETHYL})AMINO]ETHYL N-PHENYLCARBAMATE
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2-[PHENYL({2-[(PHENYLCARBAMOYL)OXY]ETHYL})AMINO]ETHYL N-PHENYLCARBAMATE

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